Butanedioic acid, 1-(1,1-dimethylethyl) 4-(phenylmethyl) ester
Overview
Description
Butanedioic acid, 1-(1,1-dimethylethyl) 4-(phenylmethyl) ester is an organic compound with the molecular formula C15H20O4. It is a derivative of butanedioic acid (succinic acid) and is characterized by the presence of a tert-butyl group and a benzyl ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, 1-(1,1-dimethylethyl) 4-(phenylmethyl) ester typically involves the esterification of butanedioic acid with tert-butyl alcohol and benzyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to achieve high conversion rates. The product is typically purified by distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, 1-(1,1-dimethylethyl) 4-(phenylmethyl) ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The major products are substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Butanedioic acid, 1-(1,1-dimethylethyl) 4-(phenylmethyl) ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.
Industry: The compound is used in the production of polymers and resins, where it acts as a plasticizer or a cross-linking agent.
Mechanism of Action
The mechanism of action of butanedioic acid, 1-(1,1-dimethylethyl) 4-(phenylmethyl) ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release butanedioic acid and the corresponding alcohols. This hydrolysis can be catalyzed by esterases or acidic conditions. The released butanedioic acid can participate in metabolic pathways, such as the citric acid cycle, where it is converted to other metabolites.
Comparison with Similar Compounds
Similar Compounds
Butanedioic acid, 1,4-dimethyl ester: Similar in structure but lacks the tert-butyl and benzyl groups.
Butanedioic acid, 1-(1,1-dimethylethyl) 4-(2,5-dioxo-1-pyrrolidinyl) ester: Contains a pyrrolidinyl group instead of a benzyl group.
Uniqueness
Butanedioic acid, 1-(1,1-dimethylethyl) 4-(phenylmethyl) ester is unique due to the presence of both tert-butyl and benzyl ester groups. This combination imparts distinct chemical properties, such as increased steric hindrance and specific reactivity patterns, making it valuable in specialized applications.
Properties
IUPAC Name |
1-O-benzyl 4-O-tert-butyl butanedioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-15(2,3)19-14(17)10-9-13(16)18-11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRQAMLOCBVGLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10469028 | |
Record name | 1-O-benzyl 4-O-tert-butyl butanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10469028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15026-16-1 | |
Record name | 1-O-benzyl 4-O-tert-butyl butanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10469028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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